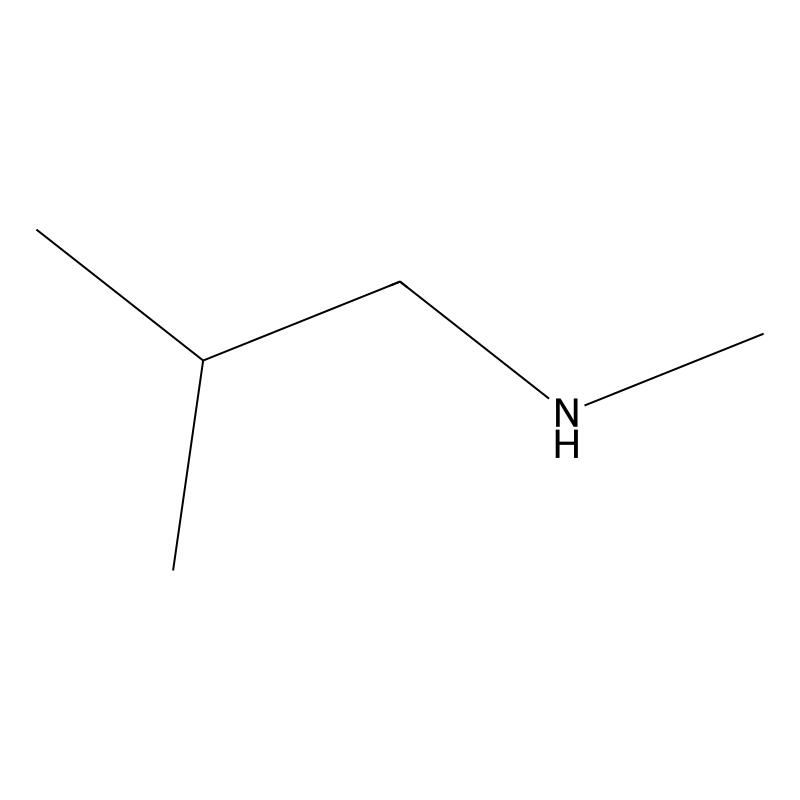N-Methylisobutylamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Pharmaceutical Intermediate
One of the primary applications of NMBA in research is as a building block for synthesizing more complex molecules, particularly those with pharmaceutical applications. Its reactive amine group allows it to be incorporated into various drug candidates [].
Chemical Research
NMBA's properties as a small, relatively simple amine molecule make it a useful tool in various areas of chemical research. For instance, it can be used as a reactant in studies exploring organic reaction mechanisms or as a solvent for specific chemical processes.
Biological Research
Some studies have investigated the potential biological effects of NMBA. However, due to its potential toxicity, research in this area is limited.
N-Methylisobutylamine is an organic compound with the molecular formula and a molecular weight of approximately 87.17 g/mol. It is classified as a secondary amine, characterized by the presence of a methyl group attached to the nitrogen atom of isobutylamine. This compound appears as a colorless liquid with a distinctive odor and is known for its use in various chemical applications, particularly as an intermediate in pharmaceutical synthesis .
NMIB is a flammable liquid and can irritate the skin, eyes, and respiratory system upon exposure. Inhalation can cause coughing, shortness of breath, and dizziness. Direct contact with the skin or eyes can cause irritation and burns.
Safety Precautions:
- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling NMIB.
- Work in a well-ventilated area.
- Avoid contact with skin, eyes, and clothing.
- Store in a cool, dry place away from heat and ignition sources.
- Alkylation: This compound can act as a nucleophile, reacting with alkyl halides to form more complex amines.
- Acylation: It can react with acyl chlorides to produce N-acyl derivatives, which are useful in synthesizing various pharmaceuticals.
- Formation of Salts: N-Methylisobutylamine can form salts when reacted with acids, which can enhance its solubility and stability in certain applications.
Research indicates that N-Methylisobutylamine exhibits biological activity, particularly in relation to its interaction with various receptors. It has been shown to bind to trace amine-associated receptors (TAARs), which are involved in neurotransmission and may influence behaviors such as aggression and sexual activity in animal models . Furthermore, its structural similarity to other biogenic amines suggests potential roles in modulating physiological responses.
N-Methylisobutylamine can be synthesized through several methods:
- Methylation of Isobutylamine: This method involves the reaction of isobutylamine with a methylating agent such as dimethyl sulfate or methyl iodide under basic conditions.
- Reductive Amination: This process entails the reaction of isobutyraldehyde with ammonia followed by reduction using hydrogen gas or a reducing agent like sodium borohydride.
- Amine Exchange Reactions: N-Methylisobutylamine may also be produced through amine exchange reactions where an existing amine is reacted with isobutyl chloride in the presence of a base.
Studies on N-Methylisobutylamine have primarily focused on its interactions with TAARs, particularly TAAR3 and TAAR9. These interactions suggest that it may influence neurotransmitter systems associated with mood and behavior . Additionally, further research is needed to elucidate its pharmacodynamics and potential therapeutic applications.
Several compounds share structural similarities with N-Methylisobutylamine, each exhibiting unique properties:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Isobutylamine | Primary amine; used in organic synthesis and pharmaceuticals. | |
| N-Isopropylmethylamine | Similar structure; used in similar applications but differs in steric effects. | |
| N-Methylbutylamine | Secondary amine; exhibits different reactivity patterns compared to N-Methylisobutylamine. |
N-Methylisobutylamine's unique methyl substitution on the nitrogen atom distinguishes it from these similar compounds, affecting its reactivity and biological activity.
XLogP3
UNII
GHS Hazard Statements
H224 (83.33%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H225 (16.67%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (16.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Corrosive








